

Spectroscopic Profile of 2,4,5-Trinitrophenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,5-Trinitrophenol**, a significant nitroaromatic compound. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a combination of predicted and extrapolated data based on established spectroscopic principles and data from structurally related compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and analysis of **2,4,5-Trinitrophenol** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the predicted 1 H and 13 C NMR spectral data for **2,4,5-Trinitrophenol**. These predictions are based on computational models and provide expected chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for **2,4,5-Trinitrophenol**



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity
H-3	8.5 - 8.8	S
H-6	7.8 - 8.1	S
ОН	10.0 - 12.0	br s

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2,4,5-Trinitrophenol**

Carbon	Predicted Chemical Shift (δ, ppm)
C-1 (C-OH)	150 - 155
C-2 (C-NO ₂)	140 - 145
C-3 (C-H)	125 - 130
C-4 (C-NO ₂)	145 - 150
C-5 (C-NO ₂)	135 - 140
C-6 (C-H)	120 - 125

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for **2,4,5-Trinitrophenol** are detailed in Table 3. These are extrapolated from the known spectral data of other nitrophenols.

Table 3: Expected Infrared (IR) Absorption Bands for 2,4,5-Trinitrophenol



Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Phenolic)	3200 - 3600	Broad, Medium
Aromatic C-H Stretch	3000 - 3100	Medium to Weak
Asymmetric NO ₂ Stretch	1520 - 1560	Strong
Symmetric NO ₂ Stretch	1340 - 1370	Strong
Aromatic C=C Stretch	1450 - 1600	Medium
C-O Stretch (Phenolic)	1180 - 1260	Strong
C-N Stretch	800 - 900	Medium

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The presence of the nitro groups and the phenolic ring in **2,4,5-Trinitrophenol** is expected to result in characteristic absorption maxima.

Table 4: Expected UV-Visible (UV-Vis) Absorption Data for 2,4,5-Trinitrophenol

Solvent	Expected λmax (nm)	Molar Absorptivity (ε)
Ethanol	~260 and ~350	Not available
Water (acidic)	~260 and ~350	Not available
Water (basic)	~270 and ~400	Not available

Note: The position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **2,4,5- Trinitrophenol**.



NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4,5-Trinitrophenol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of
 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle of 45-90°, a wider spectral width than for ¹H NMR, and a significantly larger number of scans to compensate for the low natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.



- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

 Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

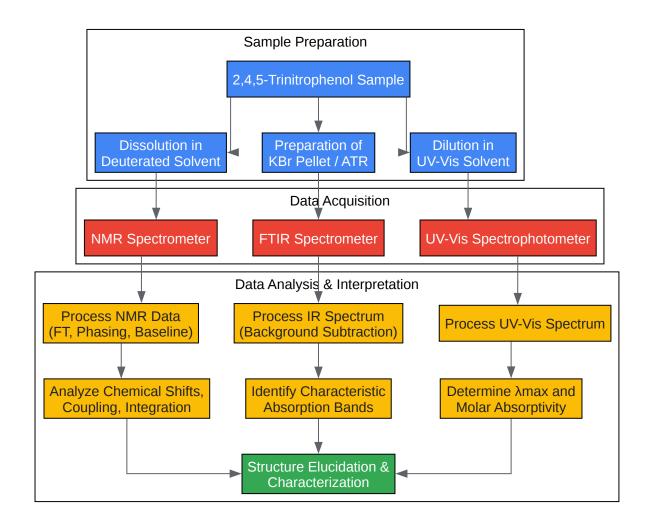
UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of 2,4,5-Trinitrophenol in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- · Data Acquisition:
 - Fill a cuvette with the pure solvent to be used as a reference.
 - Fill a matched cuvette with the sample solution.
 - Scan a range of wavelengths (e.g., 200-600 nm) to identify the wavelength(s) of maximum absorbance (λmax).
- Data Analysis: Determine the λmax values and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4,5-Trinitrophenol**.





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Caption: General workflow for the spectroscopic analysis of **2,4,5-Trinitrophenol**.

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